Zinc difluoride

Overview

Description

Zinc Difluoride is an inorganic compound that inhibits the erosion of enamel in vitro . It functions as a fluorinating agent, Lewis acid catalyst, and as an additive for catalytic transformations . It is a white crystalline powder used in the manufacture of phosphors for fluorescent lights .

Synthesis Analysis

Zinc Difluoride can be synthesized through several methods. It is commonly produced by reacting zinc with fluorine gas . Additionally, the compound can also be prepared by reacting zinc oxide with hydrofluoric acid .

Molecular Structure Analysis

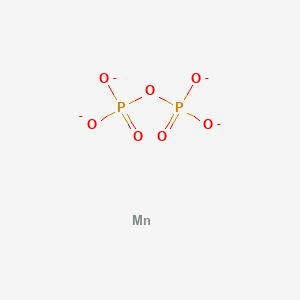

Zinc Difluoride has a molecular weight of 103.38 g/mol . It has a tetragonal structure .

Chemical Reactions Analysis

Zinc Difluoride reacts with zinc and fluorine gas as follows: Zn (s) + F2 (g) → ZnF2 (s). It also reacts with zinc oxide and hydrofluoric acid: ZnO (s) + 2 HF (aq) → ZnF2 (s) + H2O (l) .

Physical And Chemical Properties Analysis

Zinc Difluoride is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . The substance is noncombustible but releases toxic hydrogen fluoride gas when heated to decomposition .

Scientific Research Applications

Fluorescence Sensor Development

Zinc difluoride has been used in the development of a novel fluorescence “off–on” probe. This probe was developed using a boron difluoride–modified zinc metal–organic framework (Zn-MOF3) for sensitive determination of tetracycline (TC) and Al3+. The Zn-MOF3 has excellent optical property and good applicability in aqueous phase .

High-Pressure Phase Transitions

Zinc difluoride is an archetypical ionic compound which at ambient pressure adopts the rutile (TiO2) structure. It undergoes two pressure-induced phase transitions: TiO2 - CaCl2 at 4.5 GPa, and CaCl2 - HP-PdF2 at 10 GPa. These high-pressure phase transitions of zinc difluoride have been studied up to 55 GPa .

Corrosion Resistance Improvement

Zinc difluoride has been used in diffusion techniques for the formation of zinc coatings to improve the corrosion resistance of structural steels .

Magnetic Characteristics Evaluation

Zinc difluoride has been used in the evaluation of the magnetic characteristics of the catalyst ZnFe2O4 at room temperature .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Zinc difluoride primarily targets zinc transporters in various biological systems . These transporters, such as ZnT and ZIP , are responsible for the excretion and intake of zinc ions across biological membranes . They play a crucial role in maintaining intracellular and intra-organellar zinc homeostasis .

Mode of Action

Zinc difluoride interacts with its targets by modulating the conformational changes in the transporters, which are necessary for efficient zinc transport . It is believed that the histidine-rich loop shared by several zinc transporters facilitates zinc recruitment to the transmembrane zinc-binding site .

Biochemical Pathways

Zinc difluoride affects various biochemical pathways. It is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in disease development . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

The pharmacokinetics of zinc involve its absorption, distribution, metabolism, and excretion . Zinc is absorbed and distributed throughout the body, metabolized, and then excreted to maintain proper zinc-related cellular processes . The homeostasis of zinc is essential for life .

Result of Action

The molecular and cellular effects of zinc difluoride’s action are extensive. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Action Environment

The action of zinc difluoride can be influenced by environmental factors. , which can affect its bioavailability and efficacy. When released into the environment, it can be harmful to aquatic life . From a human health perspective, zinc difluoride is considered toxic when ingested or inhaled . It can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate safety measures should be implemented when handling or using zinc difluoride .

properties

IUPAC Name |

zinc;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHYHSUAOQUXJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

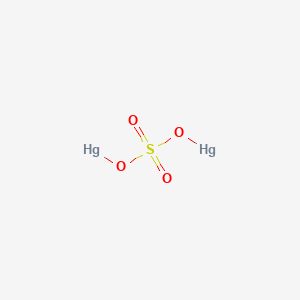

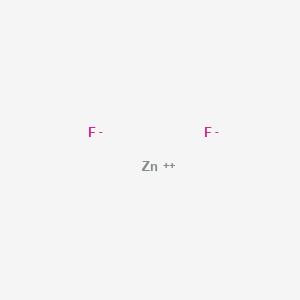

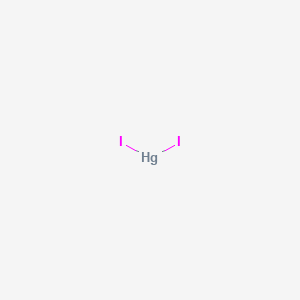

[F-].[F-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Zn | |

| Record name | zinc difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894882 | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc difluoride | |

CAS RN |

7783-49-5 | |

| Record name | Zinc fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc fluoride (ZnF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V334775I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for Zinc difluoride?

A1: Zinc difluoride has the molecular formula ZnF2. It has a molecular weight of 103.406 g/mol. Spectroscopic data reveals strong asphericities in the electron density surrounding the zinc atom, consistent with crystal field theory. []

Q2: What happens to the structure of Zinc difluoride under high pressure?

A2: Zinc difluoride undergoes multiple phase transitions under high pressure. It transitions from the TiO2 structure to the CaCl2 structure at 4.5 GPa, then to the HP-PdF2 structure at 10 GPa. Further transitions occur at higher pressures: HP-PdF2 to HP1-AgF2 at 30 GPa and HP1-AgF2 to PbCl2 at 44 GPa. []

Q3: How do the high-pressure phases of Zinc difluoride differ from those of Magnesium difluoride (MgF2)?

A3: While both ZnF2 and MgF2 contain cations of similar size, their high-pressure behaviors differ. Notably, ZnF2 adopts the HP1-AgF2 structure, which has not been observed in MgF2. This difference highlights the unique behavior of ZnF2 under compression. []

Q4: What insights have computational chemistry studies provided on Zinc difluoride?

A4: Pseudopotential calculations confirm the highly ionic nature of ZnF2 compared to ZnCl2, primarily due to greater halide participation in the a2u nonbonding orbital. [] Density functional theory (DFT) calculations accurately predict the pressure-induced phase transitions of ZnF2, supporting experimental observations and providing insight into the electronic structure changes during these transitions. []

Q5: How is Zinc difluoride utilized in organic synthesis?

A5: Zinc difluoride plays a crucial role in the Simmons-Smith fluorocyclopropanation reaction. By reacting difluoroiodomethane and ethylzinc iodide, (fluoroiodomethyl)zinc(II) fluoride is generated in situ. This species acts as an effective fluorocyclopropanating agent for allylic alcohols, enabling the synthesis of enantio- and diastereoenriched monofluorocyclopropanes. []

Q6: Can you describe the sublimation thermodynamics of Zinc difluoride?

A7: The vapor pressure of solid ZnF2 has been studied using the torsion-effusion method. The standard sublimation enthalpy (ΔsubH°) at 298 K is 257 ± 8 kJ·mol-1, and the standard sublimation entropy (ΔsubS°) at 298 K is 169 ± 8 J·K-1·mol-1. These values indicate the energetic requirements for the transition of ZnF2 from the solid to the gaseous phase. []

Q7: Are there any interesting structural features observed in hydrated Zinc difluoride complexes?

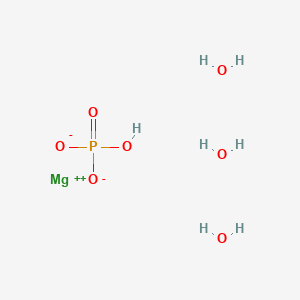

A8: Yes, the crystal structure of tris(ethylenediamine)zinc(II) fluoride dihydrate reveals a unique di-anion cluster, [F2(H2O)2]2–. In this cluster, two fluoride ions and two water molecules form a diamond-shaped array connected by strong hydrogen bonds. The average O···F distance in this cluster is 2.63 Å. [, ]

Q8: How does the electronic structure of Zinc difluoride compare to that of Copper difluoride (CuF2)?

A9: High-temperature photoelectron spectroscopy studies show a distinct difference in the electronic structures of ZnF2 and CuF2. In CuF2, the 3d orbitals of copper participate significantly in bonding and contribute to low-lying ionic states. In contrast, the 3d orbitals in ZnF2 behave more like core orbitals, and the first four ionic states primarily arise from F 2p ionization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)